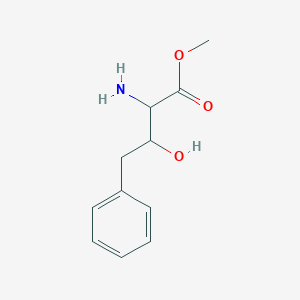

Methyl 2-amino-3-hydroxy-4-phenylbutanoate

Description

Methyl 2-amino-3-hydroxy-4-phenylbutanoate is a chiral ester featuring an amino group at position 2, a hydroxyl group at position 3, and a phenyl substituent at position 2.

Properties

IUPAC Name |

methyl 2-amino-3-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(12)9(13)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSYUJVTUSOLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(CC1=CC=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-hydroxy-4-phenylbutanoate can be achieved through several methods. One common approach involves the reduction of ethyl 2-oxo-4-phenylbutanoate using sodium borohydride in methanol at low temperatures . This method yields the erythro isomer, which can be converted to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient protocols. The use of biocatalytic asymmetric reduction processes has been explored for the production of optically active precursors, which are essential for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-3-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, metabolic regulation, and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The compound’s closest analogs include methyl esters with amino, hydroxyl, and aryl substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Amino Group Modifications: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate introduces electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the primary amino group in the target compound .

- Cyclic vs.

- Hydroxyl vs. Oxo Groups: The 3-hydroxy group in the target compound may increase polarity and hydrogen-bonding capacity relative to the 3-oxo group in Methyl 2-benzoylamino-3-oxobutanoate .

Physicochemical and Application Differences

Table 3: Property and Application Insights

Key Observations:

- Polarity and Solubility: The hydroxyl and amino groups in the target compound likely increase aqueous solubility compared to nonpolar analogs like Methyl 4-phenylbutanoate .

Biological Activity

Methyl 2-amino-3-hydroxy-4-phenylbutanoate, also known as a derivative of phenylbutanoic acid, has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in neurology and enzyme inhibition. Below is a detailed exploration of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a hydroxy group, and a phenyl moiety. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor , particularly against calpain, a cysteine protease implicated in various pathological conditions such as ischemia and neurodegeneration . By inhibiting calpain, this compound may help in mitigating cellular damage during stress conditions.

Biological Activities

- Neuroprotective Effects :

-

Anticonvulsant Activity :

- A study on related compounds demonstrated significant anticonvulsant effects in animal models. For example, a derivative of phenylbutanoic acid showed a 100% protection rate against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests . This positions this compound as a candidate for further investigation in seizure disorders.

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit calpain activity effectively. In vitro assays revealed that certain derivatives could selectively inhibit calpain without affecting related cysteine proteases like cathepsins . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.